Fenoterol Sulfate Sodium Salt
Description
Properties
Molecular Formula |
C₁₇H₂₀NNaO₇S |
|---|---|
Molecular Weight |
405.4 |
Synonyms |
5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Fenoterol Sulfate Sodium Salt
Elucidation of Novel Synthetic Routes and Reaction Mechanisms for Fenoterol (B1672521) and its Salts
The synthesis of fenoterol, a compound with two chiral centers, and its subsequent conversion to salt forms like fenoterol sulfate (B86663), involves complex stereochemical considerations and requires optimized reaction pathways for efficiency and purity.
Stereoselective Synthesis Approaches for Fenoterol Enantiomers
Fenoterol possesses two chiral centers, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The synthesis of specific, optically pure enantiomers is crucial as they exhibit different pharmacological profiles. General synthetic schemes often involve the coupling of a chiral epoxide with a chiral amine. google.comresearchgate.net
A common strategy for producing the four stereoisomers involves the reaction of an epoxide formed from either (R)- or (S)-2-(3,5-bis(benzyloxy)phenyl)oxirane with the appropriate (R)- or (S)-enantiomer of a protected amine, such as N-benzyl-1-(4-hydroxyphenyl)propan-2-amine. researchgate.net This modular approach allows for the systematic preparation of all four stereoisomers—(R,R), (S,S), (R,S), and (S,R)—by selecting the corresponding chiral precursors. nih.gov The synthesis of these precursors is a critical step; for instance, the asymmetric synthesis of a key propanolamine (B44665) side chain can be achieved by reacting an appropriate epoxide with 1,1-dimethylpropargylamine. acs.org The purity of the final enantiomer is often confirmed using methods like high-performance liquid chromatography (HPLC). google.com
Optimization of Reaction Conditions for Fenoterol Sulfate Salt Formation
The formation of fenoterol sulfate involves the sulfonation of one or more of its phenolic hydroxyl groups. This can be achieved through chemical synthesis or enzymatic methods.
Chemical sulfation of phenolic compounds like fenoterol can be accomplished using sulfur trioxide (SO3) complexes. mdpi.com A widely used reagent is the SO3-pyridine complex, which reacts with the phenolic acid in a suitable solvent like acetonitrile (B52724), often at elevated temperatures (e.g., 90 °C). mdpi.com The resulting product is typically a tributylammonium (B8510715) salt, which can then be converted to the desired sodium salt by treatment with a sodium salt of a weak acid, such as sodium 2-ethylhexanoate. mdpi.com Optimization of these conditions is critical. For sulfonation reactions, factors such as temperature, solvent, and the specific sulfating agent can influence both the yield and the regioselectivity (i.e., which hydroxyl group is sulfated). For example, in some sulfonation reactions of anilines and phenols, increasing the temperature above 120 °C can alter the ratio of para- to ortho-substituted products. mdpi.com
Enzymatic synthesis provides an alternative, often highly selective, route. Aryl sulfotransferases (ASTs) are enzymes that catalyze the transfer of a sulfonate group to a phenolic acceptor. nih.govacs.org These reactions typically use a sulfate donor, such as p-nitrophenylsulfate (p-NPS), in a buffered aqueous solution. mdpi.com The reaction progress can be monitored by measuring the release of p-nitrophenol. acs.org Studies have shown that different sulfotransferase isoforms exhibit distinct regioselectivity. For instance, recombinant human M-PST (monoamine-preferring sulfotransferase) preferentially sulfates the 4'-hydroxyphenyl position of fenoterol, whereas P-PST (phenol-preferring sulfotransferase) exclusively targets the 3',5'-dihydroxyphenyl moiety. nih.gov
Table 1: Comparison of Sulfation Methods for Phenolic Compounds
| Parameter | Chemical Sulfation (e.g., SO3·pyridine) | Enzymatic Sulfation (e.g., Aryl Sulfotransferase) |
| Reagents | SO3·pyridine, acetonitrile, tributylamine, sodium 2-ethylhexanoate. mdpi.com | Aryl sulfotransferase, p-nitrophenylsulfate (donor), buffer (e.g., Tris-glycine). mdpi.com |
| Conditions | Elevated temperature (e.g., 90 °C), non-aqueous solvent. mdpi.com | Physiological temperature (e.g., 30-37 °C), aqueous buffer. acs.org |
| Selectivity | May produce mixtures of isomers, dependent on conditions. mdpi.com | Often highly regio- and stereoselective. nih.gov |
| Purification | Column chromatography, salt exchange. mdpi.com | Gel filtration chromatography (e.g., Sephadex LH-20). mdpi.com |
Mechanistic Studies of Key Synthetic Steps and Intermediates
Understanding the reaction mechanisms is key to improving synthetic outcomes. The chemical sulfonation of the aromatic rings in fenoterol is proposed to proceed via an intermolecular SEAr (electrophilic aromatic substitution) mechanism, where sulfur trioxide, released from a complex like TBSAB (tetrabutylammonium hydrogen sulfate), acts as the electrophile. mdpi.com
Mechanistic studies of fenoterol's interactions reveal that the binding thermodynamics are highly dependent on its stereochemistry. The binding of (S,x')-isomers is primarily driven by enthalpy, suggesting strong, specific bonding interactions. In contrast, the binding of (R,x')-isomers is almost entirely entropy-driven, indicating that their association is governed more by changes in the solvent and receptor structure. nih.gov This suggests that the different stereoisomers may interact with distinct conformational states of their target receptors. nih.gov
Furthermore, fenoterol can undergo oxidative transformations. In the presence of peroxidases and hydrogen peroxide, fenoterol can be oxidized, forming free radical metabolites. nih.gov Subsequent analysis suggests these radicals can undergo intramolecular cyclization through the addition of the amino nitrogen to the aromatic ring, leading to structurally different products. nih.gov
Precursor Design and Functionalization Strategies
The development of fenoterol analogues with tailored properties relies on sophisticated precursor design and targeted chemical modifications.
Synthesis of Advanced Intermediates for Fenoterol Analogues
The synthesis of fenoterol analogues often begins with the preparation of advanced, functionalized intermediates. A versatile approach involves synthesizing chiral amines and coupling them to substituted oxiranes. researchgate.net For example, to create analogues with modifications on the N-alkyl portion of the molecule, novel chiral amines are first prepared. These amines are then reacted with a suitable chiral epoxide, such as (R)- or (S)-2-(3,5-bis(benzyloxy)phenyl)oxirane, to yield the desired fenoterol derivative. researchgate.net
Another strategy involves modifying existing fenoterol structures. For instance, a radiolabeled fluoroethoxy derivative of fenoterol was synthesized from a tosylated precursor, which was itself derived from racemic fenoterol hydrobromide. uni-mainz.de This highlights a multi-step process where a core molecule is converted into an advanced intermediate (the tosylate) before the final functional group (the fluoroethoxy group) is introduced. uni-mainz.de
Targeted Chemical Modifications and Derivatization Techniques
Targeted chemical modifications are employed to create fenoterol derivatives with altered binding affinities and selectivities. acs.org Research has explored the synthesis of numerous derivatives, including those with p-methoxy and 1-naphthyl groups, to probe the structure-activity relationship. nih.govacs.org The synthesis of these analogues in their stereoisomerically pure forms allows for detailed investigation into how specific structural changes affect biological interactions. nih.gov For example, the introduction of a p-methoxy group or a naphthyl group to the fenoterol scaffold has been shown to significantly impact receptor binding affinity. acs.org
Derivatization is also a critical tool for analytical purposes. To enhance detection sensitivity in methods like HPLC, fenoterol can be derivatized with fluorescent tags. A common technique involves reacting fenoterol with N-(chloroformyl)-carbazole, which yields a highly fluorescent derivative, allowing for quantification at very low concentrations in biological samples. science.govnih.gov Another analytical derivatization involves reacting fenoterol with formaldehyde, which converts it into a tetrahydroisoquinoline derivative, a structure that exhibits favorable properties for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Table 2: Binding Affinities of Selected Fenoterol Stereoisomers and Derivatives
| Compound | Binding Affinity (pKi) for β2-AR |
| (R,R)-Fenoterol | 7.62 |
| (S,S)-Fenoterol | 5.30 |
| (R,S)-Fenoterol | 5.35 |
| (S,R)-Fenoterol | 6.70 |
| (R,R)-p-Methoxyfenoterol | 7.96 |
| (R,S)-1-Naphthylfenoterol | 7.52 |
| Data sourced from Jozwiak et al., 2007, as cited in Beigi et al., 2009. nih.gov |
Crystallization and Polymorphism Research of Fenoterol Sulfate
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence the drug's performance, manufacturability, and stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physicochemical properties such as solubility and dissolution rate. Therefore, comprehensive research into the crystallization and polymorphism of fenoterol sulfate is paramount for ensuring consistent product quality and therapeutic efficacy.
The investigation into the crystalline forms of fenoterol sulfate involves the systematic screening for different polymorphs, solvates, and hydrates. While specific crystallographic data for fenoterol sulfate is not widely published, the methodologies applied to similar compounds, such as salbutamol (B1663637) sulphate, provide a clear framework for such research.
The morphology of crystalline particles, which describes their shape and size, is a crucial attribute. For instance, in the case of salbutamol sulphate, different crystallization conditions, such as the rate of cooling, have been shown to produce distinct crystal habits, ranging from equant to needle-like crystals. These morphological differences can affect the bulk properties of the drug powder, including flowability and aerosolization performance, which are critical for inhaled dosage forms. It is anticipated that the crystallization of fenoterol sulfate would be similarly sensitive to process parameters, yielding various crystalline morphologies.
Table 1: General Influence of Crystallization Parameters on Crystal Morphology (Hypothetical for Fenoterol Sulfate)
| Parameter | Potential Effect on Fenoterol Sulfate Crystals |
| Cooling Rate | Faster cooling may lead to smaller, less-ordered crystals, potentially with a needle-like habit. Slower cooling can promote the growth of larger, more well-defined crystals. |
| Solvent System | The choice of solvent can influence which polymorphic form crystallizes and the resulting crystal shape due to varying solute-solvent interactions. |
| Stirring Speed | Higher agitation rates can lead to secondary nucleation, resulting in a smaller mean particle size. |
| pH | The pH of the crystallization medium can affect the ionization state and solubility of fenoterol, thereby influencing crystal growth and morphology. |
A suite of analytical techniques is employed to characterize the solid-state properties of pharmaceutical salts like fenoterol sulfate. These methodologies are essential for identifying and differentiating polymorphs, as well as for determining the crystalline nature of the material. google.com
X-Ray Powder Diffraction (XRPD): This is a primary technique for the characterization of crystalline solids. slideshare.net Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. For example, the XRPD pattern of a particular crystalline form of salbutamol sulphate has been well-documented, with characteristic peaks at specific 2θ angles. cambridge.orgresearchgate.net Similar analysis would be fundamental in identifying different polymorphs of fenoterol sulfate.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. scielo.br It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For fenoterol hydrobromide, a sharp endothermic peak corresponding to its melting point has been observed at approximately 236.27°C. nih.gov A similar thermal analysis of fenoterol sulfate would reveal its characteristic melting endotherm and any temperature-induced phase transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. netzsch.com This technique is particularly useful for identifying the presence of solvates or hydrates by detecting weight loss at specific temperatures corresponding to the boiling point of the solvent. For fenoterol hydrobromide, TGA can be used to assess its thermal stability and decomposition profile. scribd.com
Spectroscopic Techniques: Methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate polymorphs, as different crystal lattices can result in subtle shifts in the vibrational modes of the molecule.
Table 2: Key Solid-State Characterization Techniques and Their Applications
| Technique | Principle | Information Obtained for Fenoterol Sulfate |
| X-Ray Powder Diffraction (XRPD) | Diffraction of X-rays by the crystal lattice. | Unique diffraction pattern for each crystalline form, identification of polymorphs, determination of crystallinity. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow associated with thermal transitions. | Melting point, enthalpy of fusion, glass transitions, detection of polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature. | Thermal stability, decomposition profile, identification and quantification of solvates/hydrates. |
| Scanning Electron Microscopy (SEM) | Imaging of the sample surface using a focused beam of electrons. | Visualization of crystal morphology, particle size, and surface characteristics. |
Achieving research-grade purity and a specific, desired crystalline form of fenoterol sulfate requires precise control over the crystallization process. The goal is to produce a final product with consistent and reproducible physicochemical properties.
The choice of crystallization method is a critical first step. Common techniques include:
Cooling Crystallization: A saturated solution is slowly cooled to induce supersaturation and crystallization. The cooling profile can be precisely controlled to influence crystal size and form.
Antisolvent Crystallization: An antisolvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound, causing it to precipitate. The rate of addition and mixing are key parameters.
Evaporative Crystallization: The solvent is slowly evaporated from a solution, leading to an increase in concentration and subsequent crystallization.
To ensure the desired polymorphic form is obtained, seeding is often employed. This involves adding a small quantity of crystals of the desired polymorph to the supersaturated solution to act as templates for crystal growth, bypassing the stochastic nature of primary nucleation.
Process Analytical Technology (PAT) tools, such as in-line Raman or FTIR spectroscopy, can be used to monitor the crystallization process in real-time. This allows for the detection of polymorphic transitions and the endpoint of crystallization, enabling a more robust and controlled manufacturing process. The ultimate aim is to define a design space within which the process parameters can be varied without impacting the critical quality attributes of the final fenoterol sulfate product, such as its crystalline form and purity.
Molecular and Cellular Pharmacological Characterization of Fenoterol Sulfate Sodium Salt
Ligand-Receptor Interaction Dynamics and Binding Kinetics with Beta-Adrenergic Receptors
Fenoterol (B1672521) is a selective β2-adrenergic receptor (β2-AR) agonist characterized by the presence of two chiral centers, resulting in four distinct stereoisomers: (R,R’)-, (R,S’)-, (S,R’)-, and (S,S’)-fenoterol. nih.gov The stereochemistry of fenoterol profoundly influences its interaction with the β2-AR, impacting binding affinity, thermodynamics, and receptor activation. nih.gov The binding of fenoterol and its derivatives to the β2-AR involves interactions with a primary binding site, an auxiliary (allosteric) binding pocket, and a sterically restricted site on the receptor. nih.govnih.gov The agonist molecules occupy a binding region situated between transmembrane helices III, V, VI, and VII. mdpi.com Key residues within the β2-AR that are crucial for agonist-receptor interactions include Ser203, Ser207, Asp113, Lys305, Asn312, Tyr308, and Asp192. mdpi.com Molecular dynamics simulations further indicate that the β-OH and the protonated amine functional groups of fenoterol interact with Asp113 and Asn312. mdpi.com
Beta-Adrenergic Receptor Subtype Selectivity Profiling in In Vitro Systems
Fenoterol is recognized as a selective β2-adrenergic receptor agonist. nih.govmdpi.com Its selectivity for the β2-AR over the β1-AR is a critical aspect of its pharmacological profile. nih.gov The stereoisomers of fenoterol exhibit varying degrees of selectivity. For instance, (R,R)-fenoterol demonstrates a high β1/β2 subtype selectivity ratio of over 40. nih.gov This selectivity is influenced by the chirality of the second stereogenic center of the molecule. nih.gov The interaction of the chiral center on the aminoalkyl portion of fenoterol with a sterically restricted site on the receptor is a key determinant of its β2-AR selectivity. nih.gov The auxiliary binding pocket, located between helices TM3, TM7, and TM2 and capped by the extracellular loop 2, is where the aminoalkyl moiety of fenoterol binds and is putatively responsible for its β2-AR selectivity. nih.gov Studies on fenoterol derivatives have further elucidated the structural requirements for β2-AR selectivity, with modifications to the 4-hydroxyphenyl moiety and the removal of the second chiral center impacting both binding affinity and selectivity. nih.gov
Quantitative Analysis of Binding Affinities and Dissociation Rates
Radioligand binding studies have quantitatively demonstrated that the stereochemistry of fenoterol significantly affects its binding affinity for the β2-AR. nih.gov The rank order of binding affinity for the stereoisomers is generally (R,R') > (R,S') > (S,R') > (S,S'). mdpi.com The (R,R')-fenoterol isomer consistently shows the highest affinity among all stereoisomers. nih.gov The binding affinities of various fenoterol stereoisomers and derivatives have been determined using radioligand binding assays, often with [3H]CGP-12177 as the marker ligand in cell lines such as HEK–β2-AR. nih.gov
| Compound | Ki (nM) |
|---|---|
| (R,R)-fenoterol | Submicromolar |
| (R,S)-fenoterol | Data Not Available in Provided Text |
| (S,R)-fenoterol | Data Not Available in Provided Text |
| (S,S)-fenoterol | Data Not Available in Provided Text |
| N-ethyl derivative of FEN | > 400,000 |
The thermodynamics of the binding interaction also differ significantly between stereoisomers. Van't Hoff analysis has revealed that the binding of (S,x')-isomers is predominantly enthalpy-driven, whereas the binding of (R,x')-isomers is primarily entropy-driven. nih.gov
Allosteric Modulation and Receptor Conformation Studies
The interaction of fenoterol with the β2-AR is not limited to the primary orthosteric binding site. Evidence suggests the involvement of an auxiliary, allosteric binding pocket. nih.gov Furthermore, the different stereoisomers of fenoterol can induce distinct active-state conformations of the β2-AR. nih.gov This suggests a mechanism of chiral recognition where the (R,x')- and (S,x')-fenoterol stereoisomers interact with different conformational states of the receptor. nih.gov The stereoconfiguration at the β-OH site of the fenoterol molecule appears to be a critical determinant of the resulting receptor conformation. nih.gov
Studies with allosteric modulators have provided further insight into the conformational dynamics of the β2-AR. Positive allosteric modulators (PAMs) can bind to a site outside of the orthosteric pocket and enhance the binding and signaling of orthosteric agonists like fenoterol. nih.gov For example, a β2AR-selective PAM, compound-6, has been shown to allosterically potentiate the binding of β2-agonists to guinea pig β2ARs. nih.gov This highlights the potential for allosteric ligands to modulate the receptor's response to fenoterol.
Post-Receptor Signaling Pathway Elucidation
Upon binding of fenoterol to the β2-AR, a cascade of intracellular signaling events is initiated, primarily through the activation of G-proteins. The activated receptor promotes the binding of a heterotrimeric stimulatory G-protein (Gs). youtube.com This interaction leads to the dissociation of the Gs protein into its Gα and Gβγ subunits, with the Gα subunit being the primary activator of adenylyl cyclase. youtube.com
cAMP Production and Adenylyl Cyclase Activation in Cellular Models
A key event in the signaling pathway of fenoterol is the activation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The Gs-selective (R,R)-fenoterol isomer has been shown to activate adenylyl cyclase, leading to cAMP accumulation in isolated left ventricular cardiomyocytes. The subsequent increase in intracellular cAMP levels is a direct consequence of β2-AR activation by fenoterol. nih.gov
In a study using rat ventricular cardiomyocytes, pertussis toxin (PTX), which inactivates Gi proteins, was found to amplify the cAMP accumulation induced by both (R,R)-fenoterol and (R,S)-fenoterol. This suggests a tonic inhibitory influence of Gi proteins on adenylyl cyclase activity that is overcome by fenoterol-induced Gs activation.
| Compound | Condition | Maximal cAMP Accumulation (pmol/mg protein) | Fold Increase with PTX |
|---|---|---|---|
| (R,R)-fenoterol (3 µM) | Control | 55 | 1.67 |
| PTX | 92 | ||
| (R,S)-fenoterol (100 µM) | Control | 38 | 1.61 |
| PTX | 61 |
Data derived from a study on isolated left ventricular cardiomyocytes.
The EC50 value for (R,S)-fenoterol-mediated cAMP accumulation was not significantly shifted by PTX treatment, remaining around 3.5-5.0 µM, which is similar to its published binding affinity.
Activation of Protein Kinase A and Downstream Effectors
The elevation of intracellular cAMP levels following fenoterol binding to the β2-AR leads to the activation of Protein Kinase A (PKA). youtube.com PKA is a key downstream effector in this signaling cascade. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate various downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response. youtube.com
While the activation of PKA is a well-established consequence of β2-AR agonism, specific downstream effectors directly phosphorylated in response to fenoterol are not extensively detailed in the available literature. However, the general downstream effects of PKA activation in the context of β-adrenergic signaling are known to include the phosphorylation of proteins involved in various cellular processes. In a broader context, PKA activation can lead to the phosphorylation of targets such as the cAMP response element-binding protein (CREB), which in turn regulates gene expression.
Beta-Arrestin Recruitment and Receptor Desensitization Mechanisms
Fenoterol, as a β2-adrenergic receptor (β2-AR) agonist, engages cellular machinery that leads to both signal transduction and its subsequent attenuation, a process in which β-arrestins play a pivotal role. Upon agonist binding to the β2-AR, the receptor undergoes a conformational change that facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a high-affinity docking site for β-arrestin proteins. frontiersin.org
The binding of β-arrestin to the receptor sterically hinders further coupling with G proteins, effectively terminating G protein-mediated signaling and leading to receptor desensitization. frontiersin.org Beyond this canonical role, β-arrestins act as versatile scaffold proteins, initiating a second wave of signaling independent of G proteins and promoting receptor internalization, which further contributes to desensitization. frontiersin.orgmdpi.com
Research has demonstrated that fenoterol's anti-inflammatory effects are mediated through β-arrestin-2. nih.gov In studies using monocytic THP-1 cells, the inhibitory effects of fenoterol on inflammatory pathways were abolished when β-arrestin-2 was knocked down using siRNA. This highlights the essential role of β-arrestin-2 in mediating specific downstream signals initiated by fenoterol. nih.gov The recruitment of β-arrestin serves not only to desensitize the primary G protein signal but also to actively transduce signals along alternative pathways, as seen in its cross-talk with other signaling systems.
Table 1: Key Mediators in Fenoterol-Induced Receptor Desensitization
| Mediator | Role in Desensitization | Implication for Fenoterol Action |
|---|---|---|
| β2-Adrenergic Receptor (β2-AR) | Target of fenoterol; initiates signaling. | Activation by fenoterol triggers subsequent desensitization events. |
| G Protein-Coupled Receptor Kinases (GRKs) | Phosphorylate the activated β2-AR. | Creates the binding site for β-arrestin. |
| β-Arrestin-2 | Binds to phosphorylated β2-AR. | Sterically inhibits G protein coupling, scaffolds other signaling proteins, and mediates fenoterol's anti-inflammatory effects. frontiersin.orgnih.gov |
Investigation of Cross-Talk with Other Signaling Pathways (e.g., TLR Signaling in THP-1 cells)
A significant aspect of fenoterol's pharmacology is its ability to modulate signaling pathways beyond the classical β2-AR/G-protein axis, notably through cross-talk with the Toll-like receptor (TLR) signaling pathway. This interaction has been specifically investigated in the human monocytic cell line, THP-1, which serves as a model for studying inflammatory responses.
In THP-1 cells, fenoterol has been shown to inhibit the inflammatory response triggered by lipopolysaccharide (LPS), a potent activator of TLR4. nih.govnih.gov The mechanism for this anti-inflammatory effect involves the downregulation of TLR signaling. nih.gov Specifically, pre-incubation with fenoterol significantly reduces LPS-induced levels of membrane-bound CD14 and the TLR4/CD14 complex, which are crucial for initiating the inflammatory cascade. nih.govnih.gov
This modulatory effect is dependent on β-arrestin-2. The stimulation of the β2-AR by fenoterol leads to a β-arrestin-2-mediated redistribution of CD14 and the TLR4/CD14 complex. nih.govnih.gov Confocal microscopy has revealed this redistribution, and the anti-inflammatory effects of fenoterol are eliminated when β-arrestin-2 expression is knocked down. nih.gov This demonstrates a clear signaling cross-talk where β2-AR activation by fenoterol uses a β-arrestin-2-dependent mechanism to negatively regulate TLR4 signaling and inhibit the production of inflammatory cytokines. nih.govnih.gov Further studies have confirmed that fenoterol, via β-arrestin-2, also inhibits the activation of AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB) in THP-1 cells, further detailing the intricate cross-talk between these pathways. nih.gov
Investigation of Intracellular Mechanisms in Diverse Cell Lines
Gene Expression Modulation in Research Models
Fenoterol has been shown to modulate the expression of specific genes, particularly those involved in inflammatory responses. In a study utilizing the human bronchial epithelial cell line BEAS-2B, fenoterol was found to suppress the expression of key chemokines. nih.gov
Specifically, fenoterol inhibited the polyinosinic-polycytidylic acid (poly I:C)-induced expression of RANTES (Regulated on Activation, Normal T Expressed and Secreted) and IP-10 (Interferon γ-inducible protein-10). nih.gov RANTES is a chemokine known to attract eosinophils and other inflammatory cells, while IP-10 is a Th1-related chemokine also implicated in asthmatic inflammation. nih.gov The suppressive effect of fenoterol on the expression of these genes was mediated at least in part through the β2-adrenoreceptor-cAMP pathway, as the effect was partially reversed by a selective β2-adrenoreceptor antagonist and mimicked by a cAMP analog. nih.gov This demonstrates a direct impact of fenoterol on the transcriptional regulation of inflammatory mediators in a relevant respiratory cell model.
Table 2: Modulation of Gene Expression by Fenoterol in BEAS-2B Cells
| Gene Target | Inducing Agent | Effect of Fenoterol | Mediating Pathway | Reference |
|---|---|---|---|---|
| RANTES | Poly I:C | Suppression of Expression | β2-adrenoreceptor-cAMP | nih.gov |
| IP-10 | Poly I:C | Suppression of Expression | β2-adrenoreceptor-cAMP | nih.gov |
Cellular Proliferation and Differentiation Studies in In Vitro Models
The effect of fenoterol on cellular proliferation has been investigated in various in vitro models, with results appearing to be cell-type specific.
In one study, the (R,R)-fenoterol stereoisomer was shown to inhibit the proliferation of 1321N1 human astrocytoma cells. This anti-proliferative effect was associated with a G1 phase cell-cycle arrest. Mechanistically, (R,R)-fenoterol significantly increased the protein levels of the cyclin-dependent kinase inhibitor p27kip1 in a dose-dependent manner. researchgate.net
Conversely, a different study examining the effects of fenoterol on immune cells found no impact on proliferation. In cultures of human peripheral mononuclear cells (PMNC), fenoterol did not affect mitogen-induced proliferation. nih.gov Similarly, it had no effect on the proliferation of T-cell clones. nih.gov These findings suggest that fenoterol's influence on cell proliferation is not universal but is instead dependent on the specific cell line and its signaling context.
Calcium Flux and Ion Channel Modulation
Fenoterol's activity has been linked to the modulation of intracellular calcium (Ca2+), a critical second messenger, in excitable cells. In studies on cardiomyocytes, fenoterol has demonstrated clear effects on Ca2+ handling.
In isolated mouse atrial cardiomyocytes, high concentrations of fenoterol (50 µM) produced a positive inotropic effect that was associated with a decrease in the Ca2+ transient. researchgate.net This suggests a complex mechanism of action not solely dependent on increasing global intracellular calcium.
More detailed investigations in human atrial myocytes have shown that fenoterol (3 µM) increases the incidence of spontaneous local Ca2+ release events known as "calcium sparks". researchgate.net The study documented fenoterol's impact on several properties of these sparks.
Table 3: Effect of Fenoterol (3 µM) on Calcium Spark Properties in Human Atrial Myocytes
| Parameter | Effect of Fenoterol |
|---|---|
| Spark Density | Increased |
| Spark Site Density | Increased |
| Spark Frequency per Site | Increased |
| Spark Amplitude | No significant change |
| Rate of Rise | No significant change |
| Decay Time Constant | No significant change |
Data derived from a study on human atrial myocytes. researchgate.net
In a different context, a study on human pregnant myometrium found that fenoterol (10 µM) did not inhibit spontaneous contractions in the manner of calcium entry blockers. However, it did decrease the frequency of these contractions, indicating a modulatory role on the systems governing rhythmic Ca2+ flux in smooth muscle. nih.gov
Analytical Methodologies for Fenoterol Sulfate Sodium Salt in Research Matrices
Spectroscopic and Spectrometric Characterization in Research
Spectroscopic methods are indispensable for the structural elucidation of fenoterol (B1672521), its metabolites, and derivatives. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity, complementing the separation data obtained from chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules, including fenoterol and its metabolites. unl.edunih.govscilit.com Unlike mass spectrometry, which can suggest a structure based on mass-to-charge ratio and fragmentation, NMR provides unambiguous information on the atomic arrangement by probing the magnetic properties of atomic nuclei like ¹H and ¹³C. researchgate.net
A standard structure elucidation dataset includes one-dimensional (1D) experiments like ¹H and ¹³C NMR, and two-dimensional (2D) experiments. hyphadiscovery.com
¹H NMR: Provides information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal details about the electronic environment, the number of protons, and adjacent protons, respectively. researchgate.net
¹³C NMR: Provides information about the carbon skeleton of the molecule. researchgate.net
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows ¹H-¹H couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H-¹³C pairs, and Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range ¹H-¹³C correlations (over 2-3 bonds). hyphadiscovery.com
In the context of fenoterol metabolism, NMR is crucial for identifying the exact site of conjugation, such as sulfation or glucuronidation. By comparing the NMR spectra of the parent drug with that of a metabolite, shifts in the signals of protons and carbons near the metabolic site can be observed, allowing for precise structural assignment. unl.edu
| NMR Experiment | Purpose in Structural Elucidation | Reference |
|---|---|---|
| ¹H NMR | Identifies types and number of protons and their neighboring protons. | hyphadiscovery.comresearchgate.net |
| ¹³C NMR | Identifies the carbon framework of the molecule. | hyphadiscovery.comresearchgate.net |
| COSY (Correlation Spectroscopy) | Establishes proton-proton (¹H-¹H) spin-spin coupling networks. | hyphadiscovery.com |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). | hyphadiscovery.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, revealing connectivity across heteroatoms. | hyphadiscovery.com |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, aiding in stereochemical assignments. | hyphadiscovery.comresearchgate.net |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govpressbooks.pub Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles (IR absorption vs. Raman scattering) and thus provide complementary information. americanpharmaceuticalreview.com These techniques are valuable for confirming the presence of key structural features in fenoterol and its derivatives. researchgate.net
The fenoterol molecule contains several characteristic functional groups, each with distinct vibrational frequencies:
O-H and N-H groups: The stretching vibrations of the phenolic hydroxyl (-OH) and the secondary amine (-NH-) groups typically appear as broad bands in the high-frequency region of the IR spectrum, approximately between 3200 and 3600 cm⁻¹. americanpharmaceuticalreview.com
Aromatic C-H and C=C groups: The stretching of C-H bonds on the aromatic rings is observed just above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds give rise to characteristic bands in the 1450-1600 cm⁻¹ region. pressbooks.pub
Aliphatic C-H groups: The C-H stretching vibrations of the alkyl portions of the molecule occur in the 2850-3000 cm⁻¹ range. pressbooks.pub
C-O group: The C-O stretching vibration of the alcohol and phenol (B47542) groups results in strong bands in the 1000-1300 cm⁻¹ region. ieeesem.com
When fenoterol is metabolized, for example by sulfation, new bands corresponding to the sulfate (B86663) group (S=O and S-O stretching) would be expected to appear in the spectrum, providing evidence of the structural modification. Raman spectroscopy is particularly useful for analyzing aromatic ring modes and is less susceptible to interference from water, making it suitable for aqueous samples. americanpharmaceuticalreview.com
| Functional Group in Fenoterol | Expected IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Phenolic/Alcoholic O-H | 3200 - 3600 (broad) | Stretching | americanpharmaceuticalreview.com |
| Secondary Amine N-H | 3300 - 3500 | Stretching | americanpharmaceuticalreview.com |
| Aromatic C-H | 3000 - 3100 | Stretching | pressbooks.pub |
| Aliphatic C-H | 2850 - 2960 | Stretching | pressbooks.pub |
| Aromatic C=C | 1450 - 1600 | Ring Stretching | pressbooks.pub |
| C-O | 1000 - 1300 | Stretching | ieeesem.com |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Metabolites
Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for the structural characterization of fenoterol and its metabolites. The technique's high sensitivity and specificity allow for the detailed investigation of molecular structures through fragmentation analysis. In metabolomics research, electrospray ionization (ESI) coupled with mass spectrometry is a favored method due to its ability to ionize a wide range of compounds with minimal initial fragmentation.
When a parent ion of a fenoterol metabolite is selected and subjected to collision-induced dissociation (CID) or other fragmentation techniques within the mass spectrometer, it breaks apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can deduce the original structure of the metabolite.
A key approach in interpreting this complex data is the use of fragmentation trees. These trees map the relationships between a precursor ion and its successive fragment ions, providing a hierarchical view of the fragmentation cascade. This methodology is instrumental in distinguishing between structural isomers, which is particularly relevant for a molecule like fenoterol with multiple chiral centers. While specific, detailed fragmentation patterns for all potential fenoterol metabolites are not extensively published in publicly available literature, the general principles of fragmentation for similar phenolic β2-agonists can be applied. For instance, the fragmentation of a related compound, salbutamol (B1663637), has been studied, showing characteristic losses of water and isobutene from the protonated molecule. These known fragmentation pathways of similar molecules serve as a valuable reference for the tentative identification of fenoterol metabolites.
| Analytical Technique | Application in Fenoterol Research | Key Information Obtained |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization of fenoterol and its metabolites for mass analysis. | Molecular weight of parent compounds. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions to elucidate structure. | Fragmentation patterns for structural identification of metabolites. |
| Fragmentation Trees | Data analysis approach to map fragmentation pathways. | Hierarchical relationship of fragment ions, aiding in isomer differentiation. |
Degradation Pathway Delineation and Stability Kinetics in Research
Understanding the degradation pathways and chemical stability of fenoterol is critical in a research setting to ensure the integrity of experimental results and to develop stable formulations for study.
Forced Degradation Studies under Controlled Laboratory Conditions
Forced degradation, or stress testing, is a systematic process where a drug substance is exposed to conditions more severe than accelerated stability testing. rjptonline.org The goal is to generate degradation products and gain insight into the intrinsic stability of the molecule. pharmainfo.in For fenoterol, these studies are typically conducted under a variety of controlled laboratory conditions to mimic potential environmental stresses. smolecule.com
Commonly employed stress conditions for fenoterol hydrobromide include:
Acid Hydrolysis: Exposure to acidic conditions, for example by refluxing in 0.1 N HCl, can induce degradation. ijrpp.com If no significant degradation is observed, stronger acid concentrations or longer exposure times may be utilized. ijrpp.com
Base Hydrolysis: Similarly, treatment with a base, such as 0.1 N NaOH, is used to investigate susceptibility to alkaline-mediated degradation. ijrpp.com
Oxidation: The effect of oxidative stress is often evaluated using hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. pharmainfo.in
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., 40°C to 80°C) to assess thermal stability. pharmainfo.in
Photolytic Degradation: To determine light sensitivity, the drug substance is exposed to a controlled light source that mimics the UV and visible spectrum of sunlight. rjptonline.org
The extent of degradation is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The aim is generally to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. pharmainfo.in
| Stress Condition | Typical Reagent/Parameter | Purpose |
| Acid Hydrolysis | 0.1 N - 1 N HCl | To assess stability in acidic environments. ijrpp.com |
| Base Hydrolysis | 0.1 N - 1 N NaOH | To assess stability in alkaline environments. ijrpp.com |
| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidative degradation. pharmainfo.in |
| Thermal Stress | 40°C - 80°C | To determine the impact of heat on stability. pharmainfo.in |
| Photolytic Stress | UV/Visible light exposure | To assess light sensitivity and potential for photodegradation. rjptonline.org |
Identification of Degradation Products and Mechanisms
Following forced degradation studies, the resulting mixtures are analyzed to identify the structures of the degradation products and to elucidate the mechanisms by which they are formed. A notable degradation product of fenoterol is Fenoterol Degradation Impurity A. smolecule.com This impurity is formed through pathways such as hydrolysis and oxidation. smolecule.com
The mechanism for the formation of Fenoterol Degradation Impurity A can involve an intramolecular cyclization reaction. smolecule.com In this process, the amino alcohol side chain of the fenoterol molecule can react with the aromatic ring system, leading to the formation of a tricyclic structure. smolecule.com Acid-catalyzed hydrolysis is a significant pathway, initiating with the protonation of nucleophilic sites within the fenoterol molecule, followed by nucleophilic attack by water and subsequent rearrangement and elimination reactions. smolecule.com Thermal degradation also contributes to the formation of this impurity through complex molecular rearrangements. smolecule.com
Kinetic Studies of Chemical Stability
Kinetic studies are performed to quantify the rate at which fenoterol degrades under various conditions and to determine its shelf-life and optimal storage conditions for research purposes. These studies involve measuring the concentration of the drug over time at different temperatures, pH values, and in the presence of various excipients.
The degradation of fenoterol in solution often follows pseudo-first-order kinetics, especially in aqueous environments where the concentration of water is in large excess and remains virtually constant. The rate of degradation can be described by the following equation:
Rate = -d[C]/dt = k[C]
Where:
[C] is the concentration of fenoterol
t is time
k is the apparent (pseudo-first-order) rate constant
By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation. This provides valuable information on the temperature sensitivity of the compound's stability. nih.gov One study on a pressurized metered-dose inhaler formulation of fenoterol hydrobromide indicated that the formulation was stable at a pH range of 3.4 ± 0.2. nih.gov
Electrophoretic and Capillary Separation Techniques
Electrophoretic techniques, particularly capillary electrophoresis, offer high-efficiency separations for charged molecules like fenoterol and are valuable tools in its analysis in research matrices.
Capillary Electrophoresis (CE) Method Development for Research Applications
Capillary Electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. nih.gov For the analysis of fenoterol in research applications, Capillary Zone Electrophoresis (CZE) is a commonly employed mode.
The development of a robust CZE method for fenoterol involves the systematic optimization of several key parameters:
Background Electrolyte (BGE) and pH: The choice of BGE and its pH is crucial as it affects the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For a basic compound like fenoterol, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) is typically used to ensure it is protonated and carries a positive charge.
Applied Voltage: The separation voltage influences the migration time and separation efficiency. Higher voltages generally lead to shorter analysis times, but can also cause Joule heating, which may affect resolution and capillary integrity.
Capillary Dimensions and Temperature: The length and internal diameter of the capillary, as well as the operating temperature, are optimized to achieve the desired balance between resolution, analysis time, and sensitivity.
Detection: UV-Vis detection is commonly used for fenoterol, with the wavelength selected to maximize sensitivity based on its UV absorbance spectrum.
A typical CZE method for a similar β2-agonist, formoterol (B127741), utilized a background electrolyte of 20% acetonitrile (B52724) and 50 mM phosphoric acid at pH 2.5, with a separation voltage of 27 kV and detection at 200 nm. Such conditions provide a starting point for the development of a specific method for fenoterol analysis.
| Parameter | Considerations for Fenoterol CE Method Development |
| Background Electrolyte | Phosphate or citrate buffer to maintain a low pH for protonation. |
| pH | Acidic pH (e.g., 2.5-4.0) to ensure fenoterol is cationic. |
| Voltage | Optimized for a balance of speed and resolution (e.g., 20-30 kV). |
| Temperature | Controlled to ensure reproducibility and prevent overheating. |
| Detection | UV detection at a wavelength of maximum absorbance for fenoterol. |
Electrogenerated Chemiluminescence (ECL) in Analytical Research
Electrogenerated chemiluminescence (ECL), also known as electrochemiluminescence, is a highly sensitive analytical technique used for the determination of various compounds. nih.gov The process involves the generation of light from electronically excited species that are produced during electrochemical reactions at an electrode surface. nih.gov This method offers distinct advantages, including a low background signal and high sensitivity, as it does not require an external light source for excitation. frontiersin.orgmdpi.com
In the context of Fenoterol analysis, ECL coupled with flow injection analysis (FIA) has been established as a viable quantitative method. nih.govresearchgate.net Research has demonstrated a method utilizing the ruthenium complex, Tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)3(2+)), as the luminescent substance. nih.govbohrium.com The analytical principle is based on the co-oxidation of Fenoterol and Ru(bpy)3(2+) at a platinum electrode. This electrochemical process leads to an increase in the intensity of the luminescent emission, which is directly proportional to the concentration of Fenoterol in the sample. nih.govresearchgate.net
This ECL-FIA methodology has been successfully applied to determine the concentration of Fenoterol in pharmaceutical tablet formulations. nih.gov A key advantage of this approach is its specificity, as the soluble components of the pharmaceutical matrix were found not to interfere with the luminescent signal, ensuring accurate quantification of the active compound. nih.govresearchgate.net The results obtained through this luminescent methodology have shown no statistical difference from those acquired using standard UV-spectrophotometry, validating its accuracy for quality control and research purposes. nih.gov
Detailed Research Findings
A study employing this ECL-FIA method established a robust analytical performance for Fenoterol quantification. The key parameters from this research are summarized below. nih.gov
| Analytical Parameter | Value |
|---|---|
| Linear Calibration Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻⁴ mol L⁻¹ |
| Correlation Coefficient (n=5) | 0.998 |
| Limit of Detection (LOD) | 2.4 x 10⁻⁷ mol L⁻¹ |
| Relative Standard Deviation (RSD) | ≤ 2.5% (for a 3 x 10⁻⁵ mol L⁻¹ solution) |
The data demonstrates a strong linear relationship between the ECL signal and Fenoterol concentration within the specified range, as indicated by the high correlation coefficient. nih.gov The method also shows good precision, with a low relative standard deviation for successive injections, and a low limit of detection, highlighting its sensitivity for analytical research applications. nih.govresearchgate.net
Pre Clinical Pharmacological Models and Mechanistic Studies of Fenoterol Sulfate Sodium Salt
In Vitro Organ Bath and Tissue Contractility Studies
Organ bath studies are fundamental in pharmacology for assessing the direct effects of a compound on isolated tissues, free from systemic physiological influences. These ex vivo models have been instrumental in characterizing the activity of fenoterol (B1672521) on different types of smooth and cardiac muscle.
Isolated Airway Smooth Muscle Preparations and Responsiveness
The primary therapeutic application of fenoterol is centered on its ability to relax airway smooth muscle. In vitro studies using isolated tracheal preparations have been crucial in elucidating the mechanisms behind this effect.
In one key study, the effect of fenoterol on bovine tracheal smooth muscle contractions was investigated. nih.gov Bovine tracheal smooth muscle strips were incubated with fenoterol and then subjected to contractile agonists. The results indicated that pre-treatment with fenoterol significantly reduced the sensitivity (measured as pEC50) of the smooth muscle to contractile agents like methacholine (B1211447), a muscarinic receptor agonist, in a time-dependent manner. nih.gov While the sensitivity to methacholine was reduced, the maximum possible contraction (Emax) was not affected. nih.gov However, for other contractile agents like McN-A-343 and histamine (B1213489), fenoterol treatment reduced both the sensitivity and the maximal contraction, with the Emax values being reduced to approximately 70% of the control after 18 hours of treatment. nih.gov
Another study in guinea pigs explored the consequences of chronic fenoterol exposure. After a 6-week treatment period, in vitro tracheal smooth muscle contractile responses to maximal concentrations of acetylcholine (B1216132) were found to be increased twofold. nih.gov This suggests that while fenoterol is an acute relaxant, chronic stimulation may lead to adaptive changes in the airway smooth muscle that enhance its contractile potential in response to other stimuli. nih.gov Interestingly, this study found no evidence of desensitization of the beta-2 adrenergic receptors, as the relaxant responses to a fresh application of fenoterol remained unchanged. nih.gov
| Parameter | Agonist | Fenoterol Treatment Duration | Observed Effect on Airway Smooth Muscle | Source |
| Sensitivity (pEC50) | Methacholine | Time-dependent | Significantly reduced | nih.gov |
| Maximal Contraction (Emax) | Methacholine | 18 hours | No significant effect | nih.gov |
| Sensitivity (pEC50) | McN-A-343 | 18 hours | Reduced | nih.gov |
| Maximal Contraction (Emax) | McN-A-343 | 18 hours | Reduced to ~70% of control | nih.gov |
| Sensitivity (pEC50) | Histamine | 18 hours | Reduced | nih.gov |
| Maximal Contraction (Emax) | Histamine | 18 hours | Reduced to ~70% of control | nih.gov |
| Contractile Response | Acetylcholine | 6 weeks | Twofold increase | nih.gov |
| Relaxant Response | Fenoterol | 6 weeks | No evidence of desensitization | nih.gov |
Vascular Tissue Responsiveness Investigations
While fenoterol's primary actions are on bronchial smooth muscle, its effects on vascular smooth muscle are also of interest. However, specific in vitro organ bath studies detailing the direct contractile or relaxant effects of fenoterol on isolated arterial or venous rings are not extensively documented in the reviewed scientific literature. In vivo studies in animal models have demonstrated that fenoterol can induce vasodilation, leading to decreases in systemic and pulmonary vascular resistance. nih.gov This suggests a relaxant effect on vascular smooth muscle, likely mediated by beta-2 adrenergic receptors, but dedicated in vitro investigations are required to confirm the direct mechanism and concentration-response relationships in isolated vascular preparations.
Myocardial Contractility Assessments in Animal Models
The direct effects of fenoterol on heart muscle have been evaluated using isolated myocardial preparations. These studies help to understand the cardiac effects observed in vivo by isolating the tissue from neuronal and hormonal influences.
A significant study utilized electrically driven human papillary muscle preparations to assess the inotropic effects of fenoterol. The findings showed that fenoterol increases the force of contraction (a positive inotropic effect) at concentrations of 1 µmol/L and higher. At the maximally effective concentration of 100 µmol/L, fenoterol increased the force of contraction by approximately 130%. This effect was mediated by both beta-1 and beta-2 adrenoceptors, as antagonists for both receptor types were able to shift the concentration-response curve.
Further mechanistic insights come from experiments on isolated rat cardiomyocytes, which indicated that the RR-enantiomer of fenoterol is the primary active component responsible for enhancing cardiomyocyte contraction.
| Preparation | Parameter | Fenoterol Concentration | Observed Effect | Mediating Receptors |
| Human Papillary Muscle | Force of Contraction | 1 µmol/L and higher | Increased | Beta-1 and Beta-2 |
| Human Papillary Muscle | Force of Contraction | 100 µmol/L | ~130% increase | Beta-1 and Beta-2 |
| Rat Cardiomyocytes | Cell Shortening | Not specified | Enhanced | Beta-2 |
Animal Model Applications for Mechanistic Insights (excluding efficacy/safety)
In vivo animal models are indispensable for understanding the integrated physiological response to a pharmacological agent. These models allow for the study of complex interactions between different organ systems that cannot be replicated in vitro.
Respiratory Physiology Assessments in Pre-clinical Species
Animal models have been used to explore the mechanistic effects of fenoterol on respiratory physiology beyond simple bronchodilation.
In guinea pigs, chronic administration of fenoterol for 6 weeks was shown to increase in vivo airways responsiveness. nih.gov Seventy-two hours after the final dose, the maximal pulmonary resistance (RLmax) in response to nebulized acetylcholine was increased twofold, and the concentration of acetylcholine required to cause a tenfold increase in resistance (PC10) was decreased fourfold in the fenoterol-treated group compared to saline-treated controls. nih.gov This indicates a state of airway hyperresponsiveness developing after long-term exposure.
Studies in canines have investigated fenoterol's effect on respiratory muscle function. In a model of diaphragmatic fatigue induced by inspiratory resistive loading, fenoterol was found to improve the contractility of the fatigued diaphragm in a dose-dependent manner. This effect was observed across all stimulation frequencies and was suggested to be mediated by an increased influx of calcium into the muscle cells.
| Animal Model | Study Focus | Key Finding | Source |
| Guinea Pig | Chronic Exposure & Airway Responsiveness | Increased maximal pulmonary resistance and airway hyperresponsiveness to acetylcholine. nih.gov | nih.gov |
| Canine | Diaphragmatic Fatigue | Improved contractility of the fatigued diaphragm. |
Cardiovascular System Responses in Animal Models
The systemic administration of fenoterol elicits distinct cardiovascular responses, which have been characterized in various animal models.
In conscious, unrestrained rats, fenoterol administration led to a dose-dependent increase in heart rate, with higher doses also causing a decrease in diastolic blood pressure. nih.gov A comparison of dose-dependent hemodynamic effects showed that a dose of 0.03 mmol/kg increased the animals' heart rate to 78% of their heart rate reserve. nih.gov
Studies in anesthetized dogs have provided detailed insights into the hemodynamic effects of fenoterol. Intravenous administration was shown to induce strong vasodilation in most arterial beds, with the notable exception of the kidneys. The vessels of the gastrointestinal tract were found to be significantly more sensitive to the vasodilatory effects of fenoterol than those in muscle and brain tissue. Inhalation of fenoterol in dogs also resulted in cardiovascular changes, including an increase in respiratory rate and a decrease in systolic blood pressure.
In sheep, intravenous administration of fenoterol produced significant increases in heart rate. nih.gov When administered under hypoxic conditions, these beta-agonists also led to significant hypokalemia. nih.gov
| Animal Model | Route of Administration | Cardiovascular Parameter | Observed Effect | Source |
| Rat | Subcutaneous | Heart Rate | Dose-dependent increase | nih.gov |
| Rat | Subcutaneous | Diastolic Blood Pressure | Decrease at doses >0.3 mmol/kg | nih.gov |
| Dog | Intravenous | Vascular Conductance | Strong vasodilation in most arterial beds (except kidneys) | |
| Dog | Inhalation | Systolic Blood Pressure | Decrease | |
| Dog | Inhalation | Respiratory Rate | Increase | |
| Sheep | Intravenous | Heart Rate | Significant increase | nih.gov |
| Sheep | Intravenous (under hypoxia) | Serum Potassium | Significant hypokalemia | nih.gov |
Inflammatory Cell Migration and Mediator Release in Research Models
In pre-clinical research models, fenoterol has demonstrated significant anti-inflammatory properties by modulating the activity of various inflammatory cells and inhibiting the release of key mediators. Studies using the human monocytic cell line, THP-1, have shown that pre-incubation with fenoterol significantly reduces the secretion of inflammatory cytokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), that are typically induced by lipopolysaccharide (LPS). nih.gov This inhibitory effect on cytokine release was found to be mediated through the β2-adrenergic receptor (β2-AR), as the presence of a β2-AR antagonist, ICI 118551, largely attenuated these effects. nih.gov
Further investigations into the mechanism revealed that fenoterol's anti-inflammatory action involves the modulation of Toll-like receptor (TLR) signaling pathways. nih.gov Specifically, fenoterol was shown to decrease the levels of membrane-bound CD14 and the TLR4/CD14 complex, which are crucial for initiating the inflammatory cascade in response to LPS. nih.gov This effect appears to be dependent on β-arrestin-2, as the knockdown of β-arrestin-2 using siRNA eliminated fenoterol's ability to reduce the expression of these membrane complexes and its subsequent anti-inflammatory effects. nih.gov
Research on human eosinophils, key cells in allergic inflammation, has also highlighted fenoterol's potent inhibitory functions. nih.gov When compared to other β2-agonists like salbutamol (B1663637) and procaterol, fenoterol showed a significantly greater ability to inhibit platelet-activating factor (PAF)-induced superoxide (B77818) (O2−) generation by eosinophils. nih.gov Furthermore, at higher concentrations, fenoterol was capable of inhibiting O2− generation and degranulation induced by phorbol (B1677699) myristate acetate (B1210297) (PMA), an effect not observed with salbutamol or procaterol. nih.gov This suggests that fenoterol may possess anti-inflammatory mechanisms that are independent of the β2-adrenoceptor, potentially involving the inhibition of protein kinase C (PKC) or downstream pathways. nih.gov The inhibition of eosinophil adhesion is another critical anti-inflammatory action, which contributes to reducing inflammatory cell migration to target tissues. nih.govnih.govmonash.edu
Comparative Studies with Other Beta-Adrenergic Agonists in Research Models
Comparative studies in various pre-clinical models have been instrumental in differentiating the pharmacological profile of fenoterol from other short-acting (SABA) and long-acting (LABA) beta-adrenergic agonists. These studies focus on differences in receptor binding, signaling pathway activation, and functional responses in isolated tissues.
The affinity with which a drug binds to its receptor is a key determinant of its potency. In comparative binding studies using receptor membranes from guinea pig lungs, fenoterol's binding affinity for the β2-adrenoceptor has been quantified and compared with other agonists. These experiments revealed distinct differences in dissociation constants (KD), which is an inverse measure of affinity. nih.gov
| Compound | Dissociation Constant (KD) (nmol/L) |
|---|---|
| Fenoterol | 120 |
| Salbutamol | 320 |
| Formoterol (B127741) | 7.6 |
The data indicates that formoterol has a substantially higher affinity for the β2-receptor than fenoterol, while fenoterol, in turn, has a higher affinity than salbutamol. nih.gov This hierarchy in binding affinity correlates with the relaxant potency observed for these compounds in functional assays. nih.gov
Beyond simple receptor binding, β2-agonists can exhibit "biased agonism," preferentially activating certain downstream signaling pathways over others. Fenoterol has been identified as a biased β2-AR ligand that selectively couples the receptor to the Gαs protein signaling pathway. biomolther.orgnih.gov This selective activation of Gαs-adenylyl cyclase-cAMP signaling is crucial for its primary therapeutic effects. biomolther.org The functional selectivity of fenoterol is also dependent on the specific stereochemistry at its two chiral centers. nih.gov
In contrast to its strong Gαs coupling, studies profiling fenoterol's signaling bias have found it to be only marginally biased toward G protein (mGs) recruitment over β-arrestin-2 recruitment when compared to other short-acting β-agonists like isoprenaline and salbutamol. acs.org However, the β-arrestin-2 pathway is critically involved in fenoterol's anti-inflammatory effects. Research has shown that the knockdown of β-arrestin-2 negates the ability of fenoterol to inhibit LPS-induced inflammatory responses in monocytic cells. nih.gov This highlights a crucial divergence in signaling, where the Gαs pathway mediates the primary bronchodilatory effects, while the β-arrestin-2 pathway contributes significantly to its anti-inflammatory actions. nih.gov This dual signaling capability distinguishes its mechanistic profile from other agonists that may have different degrees of bias between G-protein and β-arrestin pathways. acs.org
The differences in receptor affinity and signaling translate to distinct functional outcomes in isolated organ preparations. In studies using isolated guinea pig tracheae, the relaxant effects of fenoterol have been compared to those of salbutamol, formoterol, and the full agonist isoprenaline. In maximally precontracted tracheal preparations, fenoterol, like other β2-sympathomimetics, acts as a partial agonist for relaxation compared to isoprenaline. nih.gov
| Compound | EC50 for Relaxation (nmol/L) | Intrinsic Activity (% of Isoprenaline) |
|---|---|---|
| Fenoterol | 57 | 61% |
| Salbutamol | 130 | 59% |
| Formoterol | 3.0 | 76% |
| Isoprenaline | 37 | 100% |
These results show that fenoterol is more potent (lower EC50) than salbutamol but less potent than formoterol in relaxing airway smooth muscle. nih.gov Its intrinsic activity is comparable to that of salbutamol. nih.gov
In isolated bovine tracheal smooth muscle, pre-treatment with fenoterol was found to reduce the sensitivity (pEC50) and maximal contractile response to agonists like histamine and the muscarinic agonist McN-A-343. nih.gov This indicates that fenoterol-induced receptor activity can functionally antagonize contractions produced by inflammatory and neurogenic stimuli. nih.gov Furthermore, studies on isolated human ventricular myocardium have compared the inotropic effects of fenoterol and salbutamol, providing insights into their differential effects on cardiac tissue. nih.gov
Enzymatic Biotransformation and Metabolic Pathway Delineation of Fenoterol Sulfate Sodium Salt
In Vitro Hepatic and Extrahepatic Metabolism Studies
The biotransformation of fenoterol (B1672521) is subject to extensive metabolism, primarily occurring in the liver and intestines. nih.gov In vitro studies utilizing human S9 fractions from various tissues, including the liver, lung, intestine, and kidney, have been instrumental in elucidating these pathways. dshs-koeln.de Such studies allow for the investigation of both hepatic (liver-based) and extrahepatic (non-liver-based) metabolic processes, with intestinal metabolism being particularly significant for the presystemic elimination of the compound. nih.govsemanticscholar.org
Investigations into fenoterol's metabolism have involved both microsomal and cytosolic subcellular fractions to identify the full spectrum of enzymatic activities. uclouvain.beresearchgate.net The primary metabolic reactions, specifically sulfation, are catalyzed by enzymes located in the cytosol. dshs-koeln.de Consequently, studies often employ cytosolic S9 fractions and recombinant sulfotransferases to explore these conjugation reactions in detail. dshs-koeln.deresearchgate.net While sulfation is a cytosolic process, other potential biotransformations, such as glucuronidation and oxidation, are investigated using microsomal fractions, which contain key enzyme families like UDP-glucuronosyltransferases (UGTs) and Cytochrome P450 (CYP450). nih.govresearchgate.netcore.ac.uk
The metabolism of fenoterol is dominated by Phase II conjugation reactions, with sulfation and glucuronidation being the major pathways. dshs-koeln.deresearchgate.net
Sulfotransferases (SULTs): Sulfation is the predominant metabolic pathway for fenoterol, largely responsible for its extensive presystemic metabolism. researchgate.netnih.gov The key enzymes identified are cytosolic sulfotransferases, specifically SULT1A1 and SULT1A3. dshs-koeln.denih.gov These enzymes exhibit both regioselectivity (acting on specific positions of the molecule) and stereoselectivity (preferring certain stereoisomers). nih.govacs.org Studies using the HepG2 cell line and recombinant SULT enzymes have confirmed the roles of SULT1A1 (also known as P-PST) and SULT1A3 (M-PST) in this process. nih.gov
UDP-glucuronosyltransferases (UGTs): Glucuronidation represents another significant Phase II metabolic pathway for fenoterol. dshs-koeln.deualberta.ca In vitro studies with rat hepatocytes and enterocytes have demonstrated the formation of fenoterol glucuronides, indicating the role of UGT enzymes in its conjugation. researchgate.net
Cytochrome P450 (CYP450): Compared to the extensive Phase II conjugation, Phase I metabolism plays a minor role. While direct CYP450-mediated hydroxylation is not a primary pathway, peroxidative metabolism of phenolic β2-agonists like fenoterol can occur, catalyzed by enzymes such as cyclooxygenase. wiley-vch.de
The key enzymes involved in the biotransformation of fenoterol are summarized in the table below.
Table 1: Key Enzymes in Fenoterol Metabolism| Enzyme Family | Specific Isoform(s) | Cellular Location | Primary Role in Fenoterol Metabolism |
|---|---|---|---|
| Sulfotransferases (SULTs) | SULT1A1, SULT1A3 | Cytosol | Catalyze the primary metabolic pathway of sulfation, leading to the formation of sulfoconjugates. dshs-koeln.denih.gov |
| UDP-glucuronosyltransferases (UGTs) | Not specified | Microsomes | Mediate the secondary conjugation pathway of glucuronidation. nih.govresearchgate.net |
| Peroxidases | Cyclooxygenase (COX) | Microsomes | Involved in minor peroxidative metabolism pathways. wiley-vch.de |
In vitro metabolic studies have successfully identified and characterized several key metabolites of fenoterol. The primary products are sulfoconjugates resulting from the action of SULT enzymes. researchgate.netresearchgate.net
Researchers have synthesized and confirmed the structures of two distinct mono-sulfoconjugates and one bis-sulfoconjugate of fenoterol. dshs-koeln.deresearchgate.netresearchgate.net These metabolites are identified as esterified phenolic compounds. researchgate.net Mass spectrometry analysis has shown that sulfation occurs at specific locations on the fenoterol molecule, namely the 4'-hydroxyphenyl position and one of the two hydroxyl groups on the 3',5'-dihydroxyphenyl moiety. researchgate.net In addition to sulfates, glucuronide conjugates, such as fenoterol-para-glucuronide and fenoterol-meta-glucuronide, have also been identified, particularly in studies using rat liver and intestinal cells. researchgate.net
The major characterized metabolic products of fenoterol are detailed in the table below.
Table 2: Characterized Metabolites of Fenoterol| Metabolite Class | Specific Metabolite | Site of Conjugation | Generating Enzyme(s) |
|---|---|---|---|
| Sulfoconjugates | Mono-sulfoconjugate 1 | 4'-hydroxyphenyl position | SULT1A3 nih.gov |
| Mono-sulfoconjugate 2 | 3',5'-dihydroxyphenyl position | SULT1A1 nih.gov | |
| Bis-sulfoconjugate | Both phenolic rings | SULT1A1, SULT1A3 dshs-koeln.deresearchgate.net | |
| Glucuronides | Fenoterol-para-glucuronide | 4'-hydroxyphenyl position | UGTs researchgate.net |
| Fenoterol-meta-glucuronide | 3',5'-dihydroxyphenyl position | UGTs researchgate.net |
Metabolic Pathway Mapping and Elucidation
The metabolic fate of fenoterol is primarily dictated by competing conjugation reactions that significantly limit its systemic availability after oral administration. researchgate.net The mapping of these pathways reveals a clear predominance of Phase II metabolism over Phase I reactions.
Sulfation: This is the prevailing metabolic pathway in the presystemic elimination of fenoterol. researchgate.netresearchgate.net The reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to one of the phenolic hydroxyl groups on the fenoterol molecule. dshs-koeln.de This process is highly efficient and stereoselective. nih.gov
Glucuronidation: This pathway serves as another major route for fenoterol conjugation. dshs-koeln.deualberta.ca It competes with sulfation for the same phenolic sites on the parent molecule. researchgate.net Studies in rats have shown that glucuronidation occurs in both the liver and the intestine. researchgate.net
Hydroxylation and Other Phase I Pathways: Phase I reactions, such as hydroxylation, are not a significant feature of fenoterol metabolism. wiley-vch.de The molecule's structure, with multiple phenolic groups, makes it an immediate and excellent substrate for direct conjugation by Phase II enzymes, largely bypassing the need for initial functionalization by Phase I enzymes like the CYP450 family. wiley-vch.denih.gov
The conjugation of fenoterol is a highly specific enzymatic process characterized by regioselectivity and stereoselectivity. nih.gov
Enzymatic Basis of Sulfation: The sulfation of fenoterol is catalyzed by SULT1A1 and SULT1A3, with each enzyme showing a distinct preference for the site of conjugation. nih.gov SULT1A1 preferentially catalyzes sulfation at the 3,5-dihydroxyphenyl position. nih.gov In contrast, SULT1A3 primarily mediates sulfation at the 4'-hydroxyphenyl position. nih.gov Furthermore, these enzymatic reactions are stereoselective, meaning they have a preference for one enantiomer over another. nih.govacs.org For instance, SULT1A3 is highly selective for the (R,R)-enantiomer of fenoterol when acting on the 4'-hydroxyphenyl group. nih.gov
Enzymatic Basis of Glucuronidation: The glucuronidation of fenoterol is carried out by UGT enzymes. researchgate.net Similar to sulfation, this process has been observed to be stereoselective. Studies in rat hepatic and intestinal microsomes showed that the maximum rate of glucuronidation (Vmax) for the (+)-enantiomer of fenoterol was significantly higher than that for the (-)-enantiomer, suggesting that the (+)-isomer may be more efficiently eliminated by this pathway. researchgate.net
Inter-Species Metabolic Comparisons in Pre-clinical Models
The biotransformation of fenoterol sulfate (B86663) sodium salt exhibits notable variations across different pre-clinical species, influencing the pharmacokinetic profile and the nature of metabolites produced. These differences are primarily attributable to species-specific expression and activity of drug-metabolizing enzymes. Understanding these variations is crucial for extrapolating non-clinical safety and efficacy data to humans. The most extensively studied pre-clinical models for fenoterol metabolism are the rat and the dog.
Metabolic Pathways in Rats
In rats, fenoterol undergoes extensive first-pass metabolism, particularly following oral administration. The primary metabolic pathways identified are glucuronidation and, to a lesser extent, sulphation. Studies have shown that the intestinal wall plays a significant role in the presystemic metabolism of fenoterol in this species. After administration, fenoterol is subject to conjugation reactions, leading to the formation of fenoterol glucuronide and fenoterol sulfate.
Research indicates that both the intestine and the liver contribute to the first-pass effect. The high presystemic clearance in rats significantly reduces the systemic bioavailability of the parent compound. The primary metabolite found in circulation is the glucuronide conjugate.
Metabolic Pathways in Dogs
In contrast to rats, the metabolic profile of fenoterol in dogs shows quantitative differences. While conjugation is also a key metabolic route, the balance between glucuronidation and sulphation can differ. Pharmacokinetic studies in dogs have revealed a different plasma concentration profile of the parent drug and its metabolites compared to rats, suggesting variations in the rate and extent of metabolic conversion.
The dog model generally exhibits a different oral bioavailability and clearance rate for fenoterol, which can be linked to differences in the activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) between the two species.
Metabolic Pathways in Rabbits
Currently, there is a notable lack of publicly available scientific literature detailing the specific enzymatic biotransformation and metabolic pathways of fenoterol in rabbits. While this species is utilized in toxicological studies for various xenobiotics, specific data on fenoterol's metabolic fate in rabbits remains elusive.
Comparative Analysis
The key distinction in fenoterol metabolism between rats and dogs lies in the extent of first-pass metabolism and potentially the predominant conjugation pathway. Rats demonstrate a very high intestinal and hepatic first-pass metabolism, leading to low oral bioavailability of fenoterol. While dogs also metabolize fenoterol, the available pharmacokinetic data suggests a different metabolic handling of the compound.
These inter-species variations underscore the importance of selecting appropriate animal models in pre-clinical development and the cautious interpretation of data when extrapolating to human subjects. The differences in metabolic profiles can have significant implications for the pharmacological and toxicological outcomes observed in these species.
Interactive Data Table: Comparative Pharmacokinetic Parameters of Fenoterol
| Species | Key Metabolic Pathway(s) | Noteworthy Pharmacokinetic Characteristics |
| Rat | Extensive Glucuronidation | High intestinal and hepatic first-pass metabolism, leading to low oral bioavailability. |
| Dog | Conjugation (Glucuronidation/Sulphation) | Exhibits different oral bioavailability and clearance rates compared to rats. |
| Rabbit | Data not available | Specific metabolic pathways have not been detailed in available scientific literature. |
Structure Activity Relationship Sar and Computational Studies of Fenoterol Sulfate Sodium Salt
Systematic Modification of Fenoterol (B1672521) Sulfate (B86663) Sodium Salt Structure
Systematic modifications of the fenoterol molecule have been crucial in identifying the key structural features responsible for its biological activity. These studies involve the synthesis of various analogues and the subsequent evaluation of their receptor binding affinity and functional efficacy.
The synthesis of fenoterol analogues has been a key strategy to probe the SAR of this compound. nih.govgoogle.com Researchers have employed stereospecific methods to create derivatives with defined structural variations, particularly focusing on modifications at the N-alkyl portion of the molecule. nih.gov These synthetic efforts have allowed for a systematic investigation into how changes in the size, shape, and chemical nature of substituents impact the molecule's interaction with the β2-AR. google.com For instance, various stereoisomeric configurations of fenoterol derivatives have been synthesized to dissect the role of chirality in receptor recognition and activation. nih.gov General chemical synthetic schemes are available for creating these analogues, often involving techniques like open column chromatography or prep chromatography for purification. google.com
The substituents on the fenoterol molecule, designated as R1 and R2, have a demonstrable influence on its binding to the β2-AR. nih.gov Studies have shown a clear trend in binding affinities based on the nature of the R2 substituent. For example, derivatives with a 4'-OH group exhibit higher affinity than those with a 4'-OCH3 group, which in turn are more potent than those with a 4'-NH2 group. nih.gov Furthermore, the replacement of a phenyl ring with a naphthyl ring in the R2 substituent leads to a greater affinity for the β2-AR. nih.gov Modifications to the R1 substituent, such as replacing a methyl group with an ethyl group, can cause a reorientation of the 4'-hydroxyphenyl moiety within the receptor's binding site. nih.gov These findings are consistent with experimentally determined pKi values for various fenoterol stereoisomers and their derivatives. nih.gov
| Substituent Position | Substituent | Effect on Receptor Binding Affinity |
|---|---|---|
| R2 | 4'-OH | Higher Affinity |
| R2 | 4'-OCH3 | Moderate Affinity |
| R2 | 4'-NH2 | Lower Affinity |
| R2 | Naphthyl Ring | Increased Affinity (vs. Phenyl Ring) |
| R1 | Ethyl Group | Reorientation of 4'-hydroxyphenyl moiety |
Fenoterol possesses two chiral centers, resulting in four stereoisomers: (R,R'), (R,S'), (S,R'), and (S,S'). nih.govnih.gov The stereochemistry of fenoterol profoundly influences its binding affinity for the β2-AR and its functional activity. nih.govnih.gov Radioligand binding studies have established a clear rank order of binding affinity: (R,R') > (R,S') > (S,R') > (S,S'). nih.gov This trend is also observed in functional assays that measure cAMP accumulation and cardiomyocyte contractility. nih.gov
The different stereoisomers also exhibit distinct thermodynamic binding profiles. The binding of (S,x')-isomers is primarily driven by enthalpy, whereas the binding of (R,x')-isomers is almost entirely entropy-driven. nih.govnih.gov This suggests that the different stereoisomers may interact with and stabilize different conformations of the receptor. nih.gov Furthermore, stereochemistry can influence the downstream signaling pathways. For example, in a rat cardiomyocyte model, (R,R')-fenoterol was found to selectively activate Gs protein signaling, while the (S,R')-isomer activated both Gi and Gs proteins. nih.govnih.gov
| Stereoisomer | Binding Affinity Rank | Primary Thermodynamic Driver | G-Protein Signaling Pathway |
|---|---|---|---|
| (R,R') | 1 | Entropy | Selective Gs activation |
| (R,S') | 2 | Entropy | - |
| (S,R') | 3 | Enthalpy | Gs and Gi activation |
| (S,S') | 4 | Enthalpy | - |
Ligand-Based and Structure-Based Drug Design Principles (Academic Focus)
Computational approaches have become indispensable in understanding the SAR of fenoterol and in guiding the design of new, more selective β2-AR agonists.
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For β2-AR agonists like fenoterol, pharmacophore models have been developed based on the alignment of known active compounds, such as procaterol, formoterol (B127741), and fenoterol itself. researchgate.net These models typically include features like aromatic rings, proton donors, proton acceptors, and hydrophobic groups that represent the key interaction points with the receptor. researchgate.net Such models can then be used as 3D queries to search large chemical databases in a process known as virtual screening, to identify novel compounds that are likely to bind to the β2-AR.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Numerous docking studies have been performed with fenoterol and its derivatives using crystal structures of the human β2-AR. nih.govresearchgate.netnih.gov These simulations have shown that fenoterol and its analogues occupy the same binding region in the receptor, located between transmembrane helices III, V, VI, and VII. researchgate.net
Docking studies have been instrumental in explaining the stereoselective nature of ligand-receptor interactions. nih.gov For example, simulations have revealed that the β-OH group of the (R,x')-stereoisomers forms a hydrogen bond with Asp113 in the receptor. nih.gov The protonated nitrogen atom of the ligand is also crucial for binding, forming hydrogen bonds with residues like Asn312, particularly in the active state of the receptor. nih.gov These detailed molecular interaction models, derived from docking simulations, provide a rational basis for the observed differences in binding affinity and activity among the various fenoterol stereoisomers and analogues. nih.gov
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations have provided significant insights into the stereoselective interaction between fenoterol isomers and the β2-adrenergic receptor (β2-AR). nih.gov These computational studies model the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of binding stability and the specific molecular interactions that govern agonist activity.
Research employing MD simulations has investigated the binding modes of the (R,R')- and (S,S')-fenoterol isomers with both active (Ac_β2-AR) and inactive (In_β2-AR) states of the receptor. nih.govresearchgate.net In a series of simulations, it was observed that the (R,R')-fenoterol isomer demonstrates significantly higher conformational stability within the receptor's binding pocket compared to the (S,S')-fenoterol isomer. nih.govresearchgate.net
The simulations identified several key amino acid residues in the β2-AR that are crucial for the interaction with fenoterol. These residues, located between transmembrane helices (TM) III, V, VI, and VII, form the primary binding region. nih.govresearchgate.net The most persistent interactions observed in the simulations include an ionic bond between the protonated amine of fenoterol and the carboxyl group of Aspartate 113 (Asp113), and a hydrogen bond between the 4'-hydroxyphenyl group of the ligand and Aspartate 192 (Asp192). researchgate.net
Further analysis revealed that interactions with Serine 203 (Ser203), Serine 207 (Ser207), Asparagine 312 (Asn312), and Tyrosine 308 (Tyr308) also play a vital role. nih.govresearchgate.net The stability of these interactions, particularly the hydrogen bond between the ligand's β-OH group and Asn312, is more pronounced in the active state of the receptor. nih.gov For the (R,R')-fenoterol isomer, the distances to Asp113 and Asn312 are more favorable in the active receptor state, facilitating stable interactions. In contrast, these interactions are less stable or absent for the (S,S')-isomer, which helps to explain the observed differences in binding affinity and functional activity between the stereoisomers. nih.govnih.gov
Key Amino Acid Residues in Fenoterol-β2-AR Interaction
| Amino Acid Residue | Location | Type of Interaction | Significance |
|---|---|---|---|
| Aspartate 113 (Asp113) | TM III | Ionic Interaction | Primary anchor point for the protonated amine of fenoterol. nih.govresearchgate.net |
| Aspartate 192 (Asp192) | Extracellular Loop 2 (ECL2) | Hydrogen Bond | Frequently observed interaction with the 4'-hydroxyphenyl group. researchgate.net |
| Serine 203 (Ser203) | TM V | Hydrogen Bond | Important for agonist-receptor interactions. nih.govresearchgate.net |
| Serine 207 (Ser207) | TM V | Hydrogen Bond | Contributes to the binding of the catechol-like moiety. nih.govresearchgate.net |
| Asparagine 312 (Asn312) | TM VII | Hydrogen Bond | Interacts with the β-OH group, more stable in the active receptor state. nih.gov |
| Tyrosine 308 (Tyr308) | TM VII | - | Identified as important for agonist-receptor interactions. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com For fenoterol and its derivatives, 3D-QSAR studies, particularly Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the structural requirements for potent and selective β2-AR agonism. nih.govnih.gov
Development of Predictive Models for Molecular Activity
Predictive 3D-QSAR models for fenoterol derivatives have been developed using their binding affinities for the β2-AR. nih.gov In these studies, a dataset of fenoterol analogs with varying stereochemistry and N-alkyl substituents is used as a molecular probe. nih.govresearchgate.net The CoMFA methodology is employed to create a model that correlates the steric and electrostatic properties of the molecules with their experimentally determined binding affinities (pKi values). nih.gov
The process involves several key steps:
Building and Optimization: Three-dimensional structures of the fenoterol derivatives are constructed and their geometries are optimized using semi-empirical methods like AM1. nih.gov
Molecular Alignment: The molecules in the training set are aligned based on a common substructure, typically the core of the fenoterol molecule containing the two asymmetric carbon atoms. nih.gov
Field Calculation: Steric and electrostatic molecular fields are calculated around each aligned molecule on a 3D grid. nih.gov
Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation that links the variations in the field values to the variations in biological activity. fiveable.me
These models are rigorously validated to ensure their predictive power. jocpr.com The resulting CoMFA models for fenoterol derivatives have successfully explained the variance in binding affinity data, demonstrating their utility in predicting the activity of new, unsynthesized compounds. nih.gov
Identification of Key Structural Descriptors
The graphical output of CoMFA models, known as contour maps, highlights the key structural descriptors—specific regions in 3D space where modifications to the molecule will likely affect its activity. These maps identify the steric and electrostatic fields as crucial determinants of ligand-receptor interaction for fenoterol derivatives. nih.gov
Steric Descriptors:
The models indicate that steric bulk is a critical factor, particularly around the N-alkyl portion of the molecules. nih.govoup.com
Contour maps often show regions where bulky substituents are favored (enhancing activity) and other regions where they are disfavored (decreasing activity). For instance, the models suggest a prevalence of steric effects in the interactions within an agonist-stabilized state of the receptor. nih.gov
Electrostatic Descriptors:
Electrostatic fields are shown to be dominant in other regions of the molecule. nih.gov
The models reveal areas where positive or negative electrostatic potential is favorable for binding. This often corresponds to regions where hydrogen bonding or ionic interactions occur, such as the interactions involving the hydroxyl groups on the phenyl rings and the protonated amine group. nih.govnih.gov
A key finding from these 3D-QSAR studies is the difference in the importance of these descriptors depending on the conformational state of the receptor. Models based on agonist-bound receptor states emphasize steric, non-polar effects, while models based on antagonist-bound states show a prevalence of electrostatic interactions. nih.gov This highlights how the structural requirements for binding are subtly different for agonists versus antagonists.
Key Structural Descriptors from Fenoterol QSAR Studies
| Descriptor Type | Molecular Region | Influence on Activity |
|---|---|---|
| Steric (Bulk) | Aminoalkyl tail (N-substituent) | Favorable in specific regions, indicating a preference for larger, non-polar groups for optimal interaction with an agonist-stabilized receptor. nih.govoup.com |
| Electrostatic (Charge) | Vicinity of chiral centers and phenyl hydroxyl groups | Crucial for interactions with an antagonist-stabilized receptor, highlighting the importance of hydrogen bonding and charge distribution. nih.gov |
Future Directions and Emerging Research Avenues for Fenoterol Sulfate Sodium Salt
Integration with Advanced Omics Technologies in Research
To achieve a comprehensive, systems-level understanding of the biological impact of Fenoterol (B1672521) Sulfate (B86663) Sodium Salt, future research will increasingly integrate sophisticated "omics" technologies. This approach moves beyond single-target interactions to map the broader cellular response to the compound.
Proteomics and Metabolomics for Systems-Level Understanding of Molecular Effects
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, are powerful tools for elucidating the complex biological responses to chemical compounds. nih.govnih.gov Application of these technologies to Fenoterol Sulfate Sodium Salt can provide a detailed fingerprint of its activity within a biological system. americanpharmaceuticalreview.comscienceoflife.nl By analyzing global changes in protein expression and metabolite profiles in cells or tissues exposed to the compound, researchers can identify not only the intended downstream effects of beta-2 adrenergic receptor activation but also potential off-target interactions and novel signaling pathways. nih.govnih.gov
This systems-level data is invaluable for generating new hypotheses about the compound's mechanism of action. researchgate.net For instance, proteomic analysis could reveal alterations in inflammatory proteins or structural proteins within bronchial epithelial cells, while metabolomic profiling might uncover shifts in cellular energy pathways or lipid metabolism. researchgate.netembopress.org
Table 1: Hypothetical Proteomic and Metabolomic Changes in Bronchial Epithelial Cells Following Exposure to this compound
| Analytical Platform | Analyte | Observed Change (Hypothetical) | Potential Implication |
|---|---|---|---|
| Proteomics | Annexin A1 | Upregulation | Modulation of anti-inflammatory response |
| Calcineurin | Downregulation | Alteration in calcium signaling pathways | |
| Myosin light chain kinase | Downregulation | Mechanism related to smooth muscle relaxation | |
| Metabolomics | Cyclic AMP (cAMP) | Significant Increase | Direct result of β2-adrenergic receptor activation |
| Lactate | Decrease | Shift in cellular energy metabolism |
Gene Expression Profiling in Response to Compound Exposure (Research Context)
Gene expression profiling offers a window into the transcriptomic response of a cell or tissue to this compound. By measuring changes in messenger RNA (mRNA) levels, researchers can determine which genes are activated or suppressed following exposure. This can help to identify the genetic basis for the observed proteomic and metabolomic changes and further refine the understanding of the compound's molecular mechanisms. mdpi.com For example, studies on similar compounds have shown that beta-2 agonists can suppress the expression of certain chemokines like RANTES and IP-10 in human bronchial epithelial cells. nih.gov
In a research context, this technique can be used to build a comprehensive "signature" of the compound's activity. longitools.org This signature can then be compared to databases of gene expression changes caused by other compounds or disease states, potentially identifying new therapeutic applications or predicting potential adverse effects. mdpi.com
Table 2: Illustrative Gene Expression Changes in Lung Tissue Models Exposed to this compound
| Gene Symbol | Gene Name | Fold Change (Hypothetical) | Associated Pathway |
|---|---|---|---|
| ADCY3 | Adenylate Cyclase 3 | +2.5 | G-protein coupled receptor signaling |
| RGS2 | Regulator of G-protein signaling 2 | +1.8 | Negative regulation of GPCR signaling |
| CCL5 | C-C Motif Chemokine Ligand 5 (RANTES) | -2.1 | Inflammatory response |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 (IP-10) | -1.9 | Inflammatory/Immune response |
Novel Delivery Systems for Pre-clinical Research Applications
Developing advanced delivery systems for this compound is crucial for enhancing its utility in preclinical research models. mdpi.com These systems can offer better control over the compound's release and allow for precise targeting of specific cells or tissues.
Encapsulation Technologies for Controlled Release in Research Models
Encapsulation involves enclosing the active compound within a carrier material to modulate its release profile. mdpi.compexacy.com For preclinical studies, encapsulating this compound in biodegradable polymers to form microparticles or nanoparticles could enable sustained, controlled release over extended periods. nih.govmdpi.com This is particularly valuable for long-term studies in animal models, reducing the need for frequent administration and maintaining more consistent compound levels in the target tissue. americanpharmaceuticalreview.com
Technologies such as liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles can be tailored to release the compound in response to specific physiological triggers, providing a more refined tool for research. nih.gov The choice of encapsulation method depends on the desired release kinetics and the specific research application. mdpi.com
Targeted Delivery Approaches for Specific Cellular or Tissue Investigations
Targeted delivery aims to concentrate a therapeutic agent at a specific site in the body, enhancing its efficacy while minimizing off-target effects. In a research setting, this precision allows for the investigation of the compound's effects on specific cell types. nih.gov For this compound, nanocarriers such as liposomes or nanoparticles can be functionalized with ligands—like antibodies or peptides—that bind to receptors exclusively expressed on target cells, such as bronchial smooth muscle cells or specific immune cells in the lung. nih.govmdpi.com
This approach is instrumental for dissecting the compound's function in a complex biological environment. For example, by specifically delivering this compound to inflammatory macrophages in a lung disease model, researchers could investigate its potential immunomodulatory roles, independent of its effects on airway smooth muscle. europeanpharmaceuticalreview.com
Table 3: Comparison of Preclinical Delivery Strategies for this compound
| Delivery System | Primary Goal | Mechanism | Potential Research Application |
|---|---|---|---|
| Standard Solution | Basic Efficacy | Direct application | Initial screening of bronchodilatory effects |
| Polymeric Microparticles | Controlled Release | Slow erosion of polymer matrix | Studying long-term receptor desensitization |
| Liposomal Encapsulation | Sustained Release | Gradual diffusion from lipid bilayer | Investigating chronic anti-inflammatory effects |
| Antibody-Conjugated Nanoparticles | Targeted Delivery | Specific binding to cell surface antigens | Isolating the compound's effect on specific lung cell types |
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The future advancement of research on this compound will greatly benefit from interdisciplinary collaboration. broadinstitute.org Chemical biology, which sits (B43327) at the intersection of chemistry and biology, provides an ideal framework for such efforts.
Chemists can focus on synthesizing novel derivatives of fenoterol, potentially altering its receptor binding affinity, selectivity, or pharmacokinetic properties. nih.gov These new chemical entities can then be passed to pharmacologists and cell biologists, who can use the advanced "omics" platforms to profile their activity and uncover their mechanisms of action. Concurrently, bioengineers and materials scientists can work on developing and optimizing the novel encapsulation and targeted delivery systems needed for precise preclinical testing. intellex.com
By integrating expertise from these diverse fields, the scientific community can accelerate the pace of discovery, moving beyond the current understanding of this compound to unlock its full potential as a research tool and a lead compound for future therapeutic development.
Q & A
Q. How can Fenoterol Sulfate Sodium Salt be synthesized in a laboratory setting?
this compound is typically synthesized via an acid-base reaction between fenoterol (a β₂-adrenergic agonist) and sodium sulfate. The process involves:
- Titration : Reacting fenoterol with sulfuric acid to form fenoterol sulfate, followed by neutralization with sodium hydroxide to yield the sodium salt.
- Purification : Recrystallization from aqueous ethanol to remove impurities and ensure high purity .
- Validation : Confirming stoichiometry via elemental analysis and verifying solubility in water (>130 g/L at 20°C, similar to sodium dodecyl sulfate protocols) .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
Key methods include:
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfate ester bonds) and compare with reference spectra .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of residual solvents or byproducts.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly to verify stereochemistry .
Q. How do solubility characteristics of this compound influence experimental design in pharmacological studies?
Solubility in water (>130 g/L at 20°C) and organic solvents (e.g., DMSO) dictates formulation strategies:
- In vitro assays : Use aqueous buffers (pH 6–9) to maintain solubility and avoid precipitation .
- In vivo studies : Adjust pH or use co-solvents (e.g., ethanol) for intravenous administration.
- Temperature sensitivity : Storage at 2–30°C prevents degradation .
Advanced Research Questions
Q. What methodological considerations are critical when investigating the stereoselective transport of this compound by organic cation transporters (OCTs)?
- Cell-based assays : Use OCT1/2-transfected HEK293 cells to measure uptake kinetics. Include controls for passive diffusion .
- Stereoisomer separation : Employ chiral HPLC to isolate (R,R)- and (S,S)-fenoterol enantiomers.
- Pharmacokinetic modeling : Account for OCT1’s 2-fold enantiospecificity, which influences hepatic clearance .
Q. How can batch-to-batch variability in this compound be minimized for sensitive bioassays?
- Quality Control (QC) : Request additional analyses, such as peptide content (via HPLC) and residual salt quantification, to standardize concentrations .
- Stability testing : Monitor degradation under varying pH and temperature conditions using accelerated stability protocols .
- Documentation : Maintain detailed batch records, including synthesis parameters and QC data.
Q. What experimental approaches are recommended to assess the pharmacokinetic profile of this compound in vivo?
- Urinary excretion studies : Collect urine samples over 24 hours and quantify unchanged fenoterol (2%) and sulfate metabolites using LC-MS/MS .
- Radiolabeled tracers : Incorporate ³H- or ¹⁴C-labeled fenoterol to track distribution and elimination.
- Tissue sampling : Measure fenoterol levels in target organs (e.g., lungs) to correlate with pharmacodynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
